![molecular formula C15H22O2 B065372 2-Methyl-2-adamantyl methacrylate CAS No. 177080-67-0](/img/structure/B65372.png)
2-Methyl-2-adamantyl methacrylate
Overview
Description
2-Methyl-2-adamantyl methacrylate is an aliphatic hydrocarbon with a trifluoromethyl group . It is a monomer that can be used to make polymers . It has been shown to polymerize rapidly and form high molecular weight polymers . It reacts with hydroxyl groups to form ester linkages .
Synthesis Analysis
The synthesis of 2-methyl-2-adamantyl methacrylate involves the reaction of methylmagnesium iodide (or ethylmagnesium iodide) with 2-adamantone, followed by esterification with methacryloyl chloride in the presence of NaH . This process yields the target compound with a yield of 50—60% .
Molecular Structure Analysis
The molecular formula of 2-Methyl-2-adamantyl methacrylate is C15H22O2 . The InChI representation of the molecule is InChI=1S/C15H22O2/c1-9 (2)14 (16)17-15 (3)12-5-10-4-11 (7-12)8-13 (15)6-10/h10-13H,1,4-8H2,2-3H3
.
Chemical Reactions Analysis
2-Methyl-2-adamantyl methacrylate has been shown to polymerize rapidly and form high molecular weight polymers . It reacts with hydroxyl groups to form ester linkages .
Physical And Chemical Properties Analysis
2-Methyl-2-adamantyl methacrylate is an aliphatic hydrocarbon with a trifluoromethyl group . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Photoresist Polymers for Lithography
2-Methyl-2-adamantyl methacrylate (MAMA) is used in the synthesis of chemically amplified photoresist polymers for KrF lithography . These polymers are prepared via reversible addition-fragmentation chain transfer (RAFT) polymerization . The polymers prepared by RAFT polymerization have a narrow molecular weight distribution and composition uniformity, which could be beneficial for lithography .
Enhancing Optical and Thermal Properties of PMMA
Methyl methacrylate (MMA) is copolymerized with 2-Methyl-2-adamantyl methacrylate to prepare a novel polymethyl methacrylate (PMMA) with excellent optical and thermal properties . The introduction of 2-Methyl-2-adamantyl methacrylate significantly enhances the refractive index, maintains high transparency and low dispersion of PMMA, and greatly improves the glass transition temperature and thermal stability of PMMA .
Analog Semiconductors
2-Methyl-2-adamantyl methacrylate can be used in the preparation of analog semiconductors . These semiconductors are crucial components in electronic devices, playing a key role in the conversion of analog signals to digital signals.
Light-Emitting Diodes (LEDs)
This compound is also used in the production of Light-Emitting Diodes (LEDs) . LEDs are energy-efficient light sources widely used in various applications, from display screens to lighting solutions.
Solar Photovoltaics (PV)
2-Methyl-2-adamantyl methacrylate is used in Solar Photovoltaics (PV) . PV technology converts sunlight directly into electricity, playing a significant role in renewable energy generation.
Polystyrene-block-poly(methyl methacrylate)
2-Methyl-2-adamantyl methacrylate is used in the installation of the adamantyl group in polystyrene-block-poly(methyl methacrylate) . This modification can enhance the properties of the polymer, making it more suitable for various applications.
Safety and Hazards
When handling 2-Methyl-2-adamantyl methacrylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Future Directions
While specific future directions for 2-Methyl-2-adamantyl methacrylate were not found in the search results, there is ongoing research into the synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains . This suggests potential future directions in the development of new polymers and materials using 2-Methyl-2-adamantyl methacrylate.
Mechanism of Action
Target of Action
2-Methyl-2-adamantyl methacrylate is a monomer that can be used to make polymers . The primary targets of this compound are hydroxyl groups, with which it reacts to form ester linkages .
Mode of Action
The compound interacts with its targets (hydroxyl groups) by forming ester linkages . This reaction is a key step in the process of polymerization, which leads to the formation of high molecular weight polymers .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Result of Action
The primary result of the action of 2-Methyl-2-adamantyl methacrylate is the formation of high molecular weight polymers . These polymers have potential applications in various fields, including the creation of new materials based on natural and synthetic nanodiamonds .
Action Environment
The action of 2-Methyl-2-adamantyl methacrylate can be influenced by various environmental factors. For instance, impurities may affect the polymerization kinetics of this molecule and must be removed before use . Additionally, as this compound is hydrophobic, it can only be patterned using a sublimable process .
properties
IUPAC Name |
(2-methyl-2-adamantyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYDISGSYGFRJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
181020-29-1 | |
Record name | 2-Propenoic acid, 2-methyl-, 2-methyltricyclo[3.3.1.13,7]dec-2-yl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181020-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00431592 | |
Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
177080-67-0 | |
Record name | 2-Methyl-2-adamantyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177080-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-METHYL-2-ADAMANTYL METHACRYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methacryloyloxy-2-methyladamantane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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